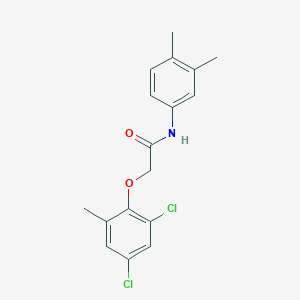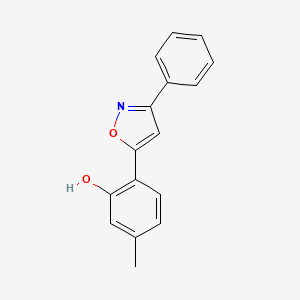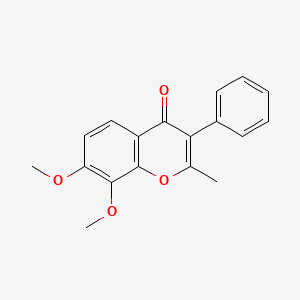
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide, also known as 4-MPH, is a synthetic compound that belongs to the class of substituted cathinones. It is a designer drug that has gained popularity in recent years due to its psychostimulant effects. The compound is structurally similar to other cathinones such as methylone and ethylone, which are known to produce euphoria, increased energy, and heightened alertness.
Wirkmechanismus
The mechanism of action of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide involves the inhibition of dopamine and norepinephrine reuptake in the brain. This leads to an increase in the levels of these neurotransmitters, which results in increased energy, euphoria, and heightened alertness. The compound also acts as a serotonin reuptake inhibitor, which may contribute to its mood-enhancing effects.
Biochemical and Physiological Effects:
The use of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has been shown to produce a range of biochemical and physiological effects. These include increased heart rate, blood pressure, and body temperature. The compound also leads to the release of dopamine and norepinephrine in the brain, which results in increased energy, euphoria, and heightened alertness.
Vorteile Und Einschränkungen Für Laborexperimente
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has several advantages for use in lab experiments. It is a relatively stable compound that is easy to synthesize and purify. It is also readily available and relatively inexpensive. However, the compound has several limitations, including its potential for abuse and its lack of selectivity for specific neurotransmitter systems.
Zukünftige Richtungen
There are several future directions for research on N-(4-methylphenyl)-1-pyrrolidinecarbothioamide. These include further studies on its mechanism of action and physiological effects, as well as investigations into its potential therapeutic applications. Additionally, there is a need for research on the long-term effects of the compound on the brain and body, as well as its potential for addiction and abuse.
Synthesemethoden
The synthesis of N-(4-methylphenyl)-1-pyrrolidinecarbothioamide involves the reaction of 4-methylpropiophenone with thiosemicarbazide in the presence of an acid catalyst. The resulting product is then subjected to a cyclization reaction to form the pyrrolidine ring. The final product is a white crystalline powder that is soluble in organic solvents.
Wissenschaftliche Forschungsanwendungen
N-(4-methylphenyl)-1-pyrrolidinecarbothioamide has been used extensively in scientific research to study its mechanism of action and physiological effects. The compound is known to act as a dopamine and norepinephrine reuptake inhibitor, which leads to increased levels of these neurotransmitters in the brain. This, in turn, leads to the psychostimulant effects observed in users.
Eigenschaften
IUPAC Name |
N-(4-methylphenyl)pyrrolidine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2S/c1-10-4-6-11(7-5-10)13-12(15)14-8-2-3-9-14/h4-7H,2-3,8-9H2,1H3,(H,13,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCSNYJBZSAYVIN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=S)N2CCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-methyl-N-[4-(trifluoromethyl)benzylidene]benzenesulfonamide](/img/structure/B5790357.png)
![2-[2-(4-amino-1,2,5-oxadiazol-3-yl)-1H-benzimidazol-1-yl]-N'-{[5-(2,3-dichlorophenyl)-2-furyl]methylene}acetohydrazide](/img/structure/B5790365.png)
![N-({[4-(4-methylphenyl)-1,3-thiazol-2-yl]amino}carbonothioyl)acetamide](/img/structure/B5790373.png)
![2-{[(4-chlorophenoxy)acetyl]amino}-5-hydroxybenzoic acid](/img/structure/B5790380.png)

![5-(4-methylphenyl)-3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5790389.png)




![2-[5-(2-chlorophenyl)-1H-pyrazol-3-yl]-4-methoxyphenol](/img/structure/B5790441.png)
